molecular formula C7H9ClN4 B14260945 Benzenecarboximidamide, 2-chloro-4-hydrazino- CAS No. 380241-55-4

Benzenecarboximidamide, 2-chloro-4-hydrazino-

Katalognummer: B14260945
CAS-Nummer: 380241-55-4
Molekulargewicht: 184.62 g/mol
InChI-Schlüssel: YJKVLBKNHMGCJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenecarboximidamide, 2-chloro-4-hydrazino- is a chemical compound with the molecular formula C7H9ClN4. It is known for its unique structure, which includes a benzenecarboximidamide core substituted with a chlorine atom and a hydrazino group.

Vorbereitungsmethoden

The synthesis of Benzenecarboximidamide, 2-chloro-4-hydrazino- typically involves the following steps:

    Starting Materials: The synthesis begins with benzenecarboximidamide as the core structure.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Benzenecarboximidamide, 2-chloro-4-hydrazino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Benzenecarboximidamide, 2-chloro-4-hydrazino- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzenecarboximidamide, 2-chloro-4-hydrazino- involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Benzenecarboximidamide, 2-chloro-4-hydrazino- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

380241-55-4

Molekularformel

C7H9ClN4

Molekulargewicht

184.62 g/mol

IUPAC-Name

2-chloro-4-hydrazinylbenzenecarboximidamide

InChI

InChI=1S/C7H9ClN4/c8-6-3-4(12-11)1-2-5(6)7(9)10/h1-3,12H,11H2,(H3,9,10)

InChI-Schlüssel

YJKVLBKNHMGCJN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NN)Cl)C(=N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.